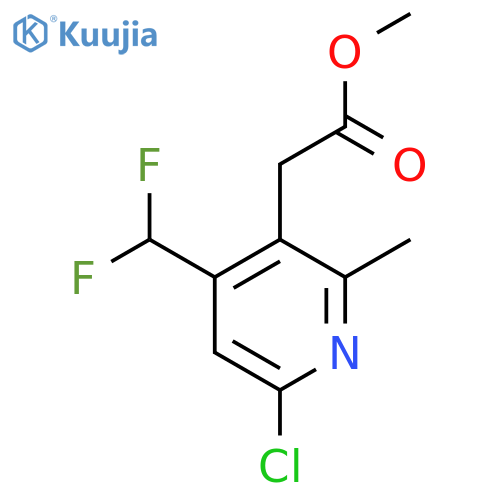Cas no 1805361-08-3 (Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate)

1805361-08-3 structure
商品名:Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate
CAS番号:1805361-08-3
MF:C10H10ClF2NO2
メガワット:249.641708850861
CID:4869412
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate
-
- インチ: 1S/C10H10ClF2NO2/c1-5-6(4-9(15)16-2)7(10(12)13)3-8(11)14-5/h3,10H,4H2,1-2H3
- InChIKey: RDTSLFALPMPHMG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)F)=C(C(C)=N1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050281-1g |
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate |
1805361-08-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
1805361-08-3 (Methyl 6-chloro-4-(difluoromethyl)-2-methylpyridine-3-acetate) 関連製品
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
